molecular formula C9H15N2O14P3S B1228424 4-Thiouridine triphosphate CAS No. 31556-28-2

4-Thiouridine triphosphate

Cat. No. B1228424
CAS RN: 31556-28-2
M. Wt: 500.21 g/mol
InChI Key: GKVHYBAWZAYQDO-XVFCMESISA-N
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Scientific Research Applications

4-Thio-UTP has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of modified nucleotides and nucleic acids.

    Biology: Employed in RNA crosslinking studies to investigate RNA-protein interactions.

    Medicine: Potential use in therapeutic applications due to its ability to form stable RNA structures.

    Industry: Utilized in the development of diagnostic tools and assays .

Mechanism of Action

4-Thio-UTP exerts its effects primarily through its incorporation into RNA during transcription. The sulfur atom at the 4-position allows for specific interactions with proteins and other molecules. Upon UV irradiation, the sulfur atom forms covalent bonds with nearby proteins, enabling the study of RNA-protein interactions. This mechanism is particularly useful in techniques like PAR-CLIP (Photoactivatable Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation) .

Similar Compounds:

    4-Thio-CTP (4-Thio-cytidine-5’-triphosphate): Similar to 4-Thio-UTP but with cytidine instead of uridine.

    2’-NH2-dUTP (2’-Amino-2’-deoxyuridine-5’-triphosphate): Another modified nucleotide used in SELEX (Systematic Evolution of Ligands by Exponential Enrichment).

    2’-FdUTP (2’-Fluoro-2’-deoxyuridine-5’-triphosphate): A fluorinated analog used in RNA research.

Uniqueness: 4-Thio-UTP is unique due to its sulfur atom, which provides distinct chemical properties such as enhanced stability and specific reactivity under UV light. This makes it particularly valuable for crosslinking studies and the investigation of RNA-protein interactions .

Safety and Hazards

In case of inhalation, it is advised to move the person to fresh air and give artificial respiration if needed. Skin contact should be followed by washing off with soap and plenty of water. In case of eye contact, eyes should be flushed with water as a precaution. If swallowed, the mouth should be rinsed with water .

Future Directions

The concept of derivatizing 4sU into a 5′-monophosphate prodrug that would allow for cell permeation and potentially improve labeling efficiency by bypassing the rate-limiting first step of 5′ phosphorylation of the nucleoside into the ultimately bioactive 4sU triphosphate (4sUTP) has been examined . This could potentially open up new avenues for research and applications in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thio-UTP typically involves the protection of 4-thiouridine followed by phosphorylation. One common method is the one-pot synthesis reported by J. Ludwig and F. Eckstein, which involves the use of appropriately protected 4-thiouridine derivatives . The reaction conditions often include the use of phosphorylating agents and specific solvents to achieve high yields.

Industrial Production Methods: While detailed industrial production methods are not widely published, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high purity and yield, often using automated synthesizers and large-scale purification techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Thio-UTP undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

properties

CAS RN

31556-28-2

Molecular Formula

C9H15N2O14P3S

Molecular Weight

500.21 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C9H15N2O14P3S/c12-6-4(3-22-27(18,19)25-28(20,21)24-26(15,16)17)23-8(7(6)13)11-2-1-5(29)10-9(11)14/h1-2,4,6-8,12-13H,3H2,(H,18,19)(H,20,21)(H,10,14,29)(H2,15,16,17)/t4-,6-,7-,8-/m1/s1

InChI Key

GKVHYBAWZAYQDO-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=O)NC1=S)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

SMILES

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

synonyms

4-S-UTP
4-thio-UTP
4-thiouridine triphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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